molecular formula C11H16N2O3 B1211000 (2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol

(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol

Cat. No. B1211000
M. Wt: 224.26 g/mol
InChI Key: SQENVZNKXLCDLF-YTWAJWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol is a dihydroxypyrrolidine that consists of 5-hydroxymethylpyrrolidine-3,4-diol bearing a 4-aminophenyl substituent at position 2 (the 2S,3S,4R,5R-diastereomer). It derives from an aniline.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis Techniques : The compound has been synthesized through various techniques, providing insights into its chemical properties and potential applications. For example, Goli et al. (1994) synthesized a related compound, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, using N-protected (2S)-3,4-dehydroproline methyl esters (Goli et al., 1994).
  • Asymmetric Synthesis : Curtis et al. (2005) described the first asymmetric synthesis of a structurally similar compound, which could provide a framework for future syntheses of the target compound (Curtis et al., 2005).

Biological Activity and Pharmacology

  • Pharmacological Activity : Yanagi et al. (1999) investigated the pharmacological activity of various optical isomers of a related compound, providing insights into the potential activity of the target compound (Yanagi et al., 1999).
  • Selective Activation in Neuroprotection : Battaglia et al. (1998) researched the neuroprotective properties of a similar compound, Aminopyrrolidine-2R,4R-dicarboxylated, which suggests possible neuroprotective applications for the target compound (Battaglia et al., 1998).

Enzymatic Activity and Inhibition

  • Iminosugars as Enzymatic Inhibitors : Padró et al. (2010) discussed the inhibitory effects of iminosugars on specific glycosidases, which may be relevant to the target compound given its structural similarity (Padró et al., 2010).
  • Inhibition of Liver Glycogen Phosphorylase : Jakobsen et al. (2001) synthesized and studied the inhibitory effect of certain isomers on liver glycogen phosphorylase, providing insights into the potential metabolic impacts of the target compound (Jakobsen et al., 2001).

properties

Product Name

(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(4-aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C11H16N2O3/c12-7-3-1-6(2-4-7)9-11(16)10(15)8(5-14)13-9/h1-4,8-11,13-16H,5,12H2/t8-,9+,10-,11+/m1/s1

InChI Key

SQENVZNKXLCDLF-YTWAJWBKSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)N

Canonical SMILES

C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol
Reactant of Route 2
(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol
Reactant of Route 3
(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol
Reactant of Route 4
(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol
Reactant of Route 5
(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol
Reactant of Route 6
(2S,3S,4R,5R)-2-(4-aminophenyl)-5-hydroxymethylpyrrolidine-3,4-diol

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